molecular formula C6H13ClN2O B1524520 2-Amino-2-cyclopropylpropanamide hydrochloride CAS No. 1334149-14-2

2-Amino-2-cyclopropylpropanamide hydrochloride

Cat. No.: B1524520
CAS No.: 1334149-14-2
M. Wt: 164.63 g/mol
InChI Key: KREOZCXAWGJGGA-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylpropanamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O. It is a derivative of propanamide and contains a cyclopropyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of a dehydrating agent and a suitable catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Amino-2-cyclopropylpropanamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-2-cyclopropylpropanamide hydrochloride can be compared with other similar compounds, such as 2-Amino-2-methylpropanamide hydrochloride and 2-Amino-2-ethylpropanamide hydrochloride. These compounds share structural similarities but differ in the nature of the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Amino-2-methylpropanamide hydrochloride

  • 2-Amino-2-ethylpropanamide hydrochloride

  • 2-Amino-2-propylpropanamide hydrochloride

This comprehensive overview provides a detailed understanding of 2-Amino-2-cyclopropylpropanamide hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-2-cyclopropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(8,5(7)9)4-2-3-4;/h4H,2-3,8H2,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOZCXAWGJGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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